

Technical Guide: (S)-2-Aminopent-4-enoic Acid Hydrochloride

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Compound of Interest

Compound Name: (S)-2-Aminopent-4-enoic acid hydrochloride

Cat. No.: B612984

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CAS Number: 195316-72-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **(S)-2-Aminopent-4-enoic acid hydrochloride**, a compound of significant interest in neuroscience and antimicrobial research. This document collates critical data on its chemical properties, biological activity, and synthetic pathways, presenting it in a format tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(S)-2-Aminopent-4-enoic acid hydrochloride, also known as L-Allylglycine hydrochloride, is the hydrochloride salt of the (S)-enantiomer of 2-aminopent-4-enoic acid. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.^[1] Its structure features a terminal alkene group, which is key to its chemical reactivity, and a chiral center at the alpha-carbon, which is crucial for its specific biological interactions.^[1]

Property	Value	Reference
CAS Number	195316-72-4	[1]
Molecular Formula	C ₅ H ₁₀ ClNO ₂	[1]
Molecular Weight	151.59 g/mol	[1]
IUPAC Name	(2S)-2-aminopent-4-enoic acid;hydrochloride	[1]
Synonyms	L-Allylglycine hydrochloride, (S)-(-)-2-Amino-4-pentenoic acid hydrochloride	[2] [3]
Appearance	White crystalline powder	[4]
Solubility	Soluble in water	[1] [5]

Biological Activity and Mechanism of Action

The biological effects of (S)-2-Aminopent-4-enoic acid are primarily centered on its role as an enzyme inhibitor. Its two most prominent activities are the inhibition of glutamate decarboxylase in the central nervous system and a broader antimicrobial effect against various bacterial strains.

(S)-2-Aminopent-4-enoic acid is a well-established inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. [\[2\]](#)[\[6\]](#)[\[7\]](#) This inhibition leads to reduced GABA levels in the brain, disrupting the excitatory/inhibitory balance and causing neuronal hyperexcitability, which can induce seizures. [\[6\]](#)[\[7\]](#) For this reason, it is widely used as a tool in preclinical epilepsy models.

The inhibitory mechanism is believed to be a form of "suicide inhibition". While (S)-2-aminopent-4-enoic acid itself is a relatively weak inhibitor, it is metabolized in vivo to 2-keto-4-pentenoic acid.[\[6\]](#)[\[8\]](#) This metabolite then irreversibly inhibits GAD by interacting with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor.[\[6\]](#)

Plausible Mechanism of GAD Inhibition



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Caption: Proposed mechanism of GAD inhibition by (S)-2-Aminopent-4-enoic acid.

(S)-2-Aminopent-4-enoic acid hydrochloride has demonstrated antimicrobial properties against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria.^[1] The proposed mechanism involves the inhibition of essential bacterial enzymes required for processes like cell wall synthesis or protein production.^[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not widely reported in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **(S)-2-Aminopent-4-enoic acid hydrochloride** are not available in a single, consolidated source. The following sections provide representative methodologies based on established chemical and biological procedures.

The synthesis of **(S)-2-Aminopent-4-enoic acid hydrochloride** can be envisioned as a multi-step process, typically starting from a protected amino acid precursor. A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group.^[1] A detailed protocol for a similar compound, N-(Boc)-Allylglycine Methyl Ester, has been published in *Organic Syntheses*, providing a strong basis for this workflow.^{[9][10]}

Synthetic Workflow Diagram



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Caption: A plausible synthetic workflow for (S)-2-Aminopent-4-enoic acid HCl.

Step 1: Synthesis of N-(Boc)-Allylglycine Methyl Ester (Adapted Protocol) This procedure is adapted from a published method for a related compound.[9][10] It involves the conversion of a Boc-protected serine derivative to an iodide, followed by a palladium-catalyzed cross-coupling with vinyl bromide.

- Materials: Boc-L-serine methyl ester, triphenylphosphine, imidazole, iodine, activated zinc, tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$), tri(o-tolyl)phosphine, vinyl bromide, various solvents and reagents for workup and purification.
- Procedure Outline:
 - Iodination: The hydroxyl group of the Boc-protected serine methyl ester is converted to an iodide using triphenylphosphine, imidazole, and iodine in dichloromethane.
 - Organozinc Formation: The resulting iodide is reacted with activated zinc to form an organozinc reagent.
 - Cross-Coupling: The organozinc reagent is coupled with vinyl bromide in the presence of a palladium catalyst (e.g., $Pd_2(dba)_3$) and a phosphine ligand to yield N-(Boc)-allylglycine methyl ester.
 - Purification: The product is purified using column chromatography.

Step 2: Saponification (Ester Hydrolysis) The methyl ester is hydrolyzed to the corresponding carboxylic acid.

- Materials: N-(Boc)-allylglycine methyl ester, lithium hydroxide (or NaOH), tetrahydrofuran (THF), water.
- Procedure Outline:
 - Dissolve the ester in a mixture of THF and water.

- Add an aqueous solution of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
- Acidify the mixture with a mild acid (e.g., citric acid or dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(Boc)-(S)-2-aminopent-4-enoic acid.

Step 3: Deprotection and Hydrochloride Salt Formation The Boc group is removed, and the final hydrochloride salt is formed simultaneously.

- Materials: N-(Boc)-(S)-2-aminopent-4-enoic acid, 4M HCl in 1,4-dioxane, diethyl ether.
- Procedure Outline:
 - Dissolve the N-Boc protected amino acid in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).
 - Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature.
 - Monitor the reaction for the completion of deprotection (e.g., by TLC).
 - The hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
 - The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield pure **(S)-2-Aminopent-4-enoic acid hydrochloride**.

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC_{50}) of a compound against GAD.

- Principle: The assay measures the production of GABA from glutamate. The amount of GABA produced is quantified, often using HPLC after derivatization or through a coupled enzyme assay.
- Materials: Recombinant or purified GAD enzyme, L-glutamic acid (substrate), pyridoxal 5'-phosphate (PLP, cofactor), **(S)-2-aminopent-4-enoic acid hydrochloride** (inhibitor), assay

buffer (e.g., potassium phosphate buffer, pH 7.2), derivatizing agent (e.g., o-phthalaldehyde), HPLC system.

- Procedure Outline:

- Prepare a series of dilutions of the inhibitor in the assay buffer.
- In a microplate or microcentrifuge tubes, pre-incubate the GAD enzyme with each inhibitor concentration for a defined period at a controlled temperature (e.g., 37°C). Include a control with no inhibitor.
- Initiate the enzymatic reaction by adding the substrate, L-glutamic acid.
- Allow the reaction to proceed for a fixed time (e.g., 30 minutes).
- Stop the reaction (e.g., by adding acid or heating).
- Derivatize the product (GABA) to allow for fluorescent or UV detection.
- Quantify the amount of GABA produced using HPLC.
- Plot the percentage of GAD activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound.

- Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
- Materials: **(S)-2-Aminopent-4-enoic acid hydrochloride**, bacterial strains (E. coli, S. aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, spectrophotometer.
- Procedure Outline:
 - Prepare a stock solution of the test compound and perform serial two-fold dilutions in MHB directly in a 96-well plate.

- Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the standardized bacterial suspension to each well containing the diluted compound.
- Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible turbidity (no bacterial growth).

Conclusion

(S)-2-Aminopent-4-enoic acid hydrochloride is a valuable chemical probe for studying fundamental biological processes. Its specific inhibition of glutamate decarboxylase makes it an essential tool in neuroscience for modeling seizure disorders and investigating the GABAergic system.^[6] Furthermore, its reported antimicrobial properties suggest potential avenues for further investigation in the field of infectious diseases.^[1] The synthetic pathways, while requiring multiple steps, are accessible through established organic chemistry methodologies. This guide provides a foundational resource for researchers aiming to synthesize, study, or otherwise utilize this versatile compound.

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